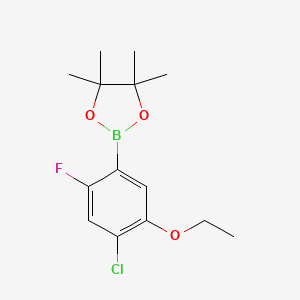

2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Introduction and Structural Overview

Chemical Identity and Nomenclature

International Union of Pure and Applied Chemistry Name and Synonyms

The official International Union of Pure and Applied Chemistry designation for this compound is 2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This systematic name reflects the complete structural composition including the substituted phenyl ring attached to the dioxaborolane moiety. The compound is recognized under several alternative nomenclature systems and synonymous designations that provide additional clarity regarding its chemical structure and functional classification. Among the most commonly referenced synonyms is 4-chloro-5-ethoxy-2-fluorophenylboronic acid, pinacol ester, which emphasizes its nature as a boronic acid derivative protected as a pinacol ester. Another frequently encountered designation is 4-Chloro-5-ethoxy-2-fluorophenylboronic acid pinacol ester, which maintains similar structural information while using slightly different formatting conventions.

The compound also appears in chemical literature under the systematic name 1,3,2-Dioxaborolane, 2-(4-chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-, which follows the Chemical Abstracts Service indexing conventions by placing the parent heterocycle name first followed by the substituent description. Additional catalog-based identifiers include specialized codes such as MFCD16295120, BS-19919, DB-358089, and CS-0176460, which serve as unique reference numbers in various chemical databases and supplier catalogs. These multiple nomenclature variants ensure comprehensive identification across different chemical information systems and facilitate accurate communication within the scientific community.

Chemical Abstract Service Registry Number

Properties

IUPAC Name |

2-(4-chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClFO3/c1-6-18-12-7-9(11(17)8-10(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDMRWWIYFKJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

The Miyaura borylation employs bis(pinacolato)diboron (BPin) and palladium catalysts to convert aryl halides into boronic esters. For the target compound, the aryl bromide precursor 4-chloro-5-ethoxy-2-fluorophenyl bromide reacts with BPin under Pd catalysis:

Typical Conditions :

Optimization and Challenges

Key variables affecting yield include:

-

Ligand Choice : XPhos outperforms SPhos and DavePhos in suppressing protodeboronation.

-

Solvent : THF provides higher reproducibility compared to dioxane.

-

Oxygen Sensitivity : Strict anhydrous conditions are critical to prevent oxidation of the palladium catalyst.

Table 1 : Miyaura Borylation Optimization Data

| Variable | Optimal Condition | Yield (%) |

|---|---|---|

| Ligand (XPhos) | 10 mol% | 85 |

| Temperature | 80°C | 82 |

| Reaction Time | 18 hours | 78 |

Lithiation-Borylation Strategies

Directed Ortho-Metallation (DoM)

The ethoxy group in the substrate directs lithiation to the para position relative to chlorine. Subsequent quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane forms the boronic ester:

Conditions :

Limitations and Side Reactions

-

Competitive Halogenation : Residual chloride may lead to aryl chloride byproducts.

-

Temperature Sensitivity : Exceeding −60°C causes decomposition of the lithiated intermediate.

Alternative Approaches

Rhodium-Catalyzed C–H Borylation

While less common for polysubstituted arenes, Rh catalysts (e.g., [Rh(COD)Cl]) enable direct C–H borylation of electron-rich aromatics. This method avoids pre-functionalized halides but suffers from lower regioselectivity (50–60% yield).

Hydroboration of Aryl Alkynes

Hydropalladation of 4-chloro-5-ethoxy-2-fluorophenylacetylene followed by pinacol trapping offers an alternative route. However, stereochemical control and alkyne availability limit practicality.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity for Miyaura-derived product, versus 92–95% for lithiation routes.

Industrial-Scale Considerations

Cost Analysis

-

Miyaura Method : Higher catalyst costs (Pd/XPhos) offset by superior yields.

-

Lithiation Route : Cheaper reagents but requires cryogenic equipment.

Table 2 : Scalability Comparison

| Parameter | Miyaura Borylation | Lithiation-Borylation |

|---|---|---|

| Catalyst Cost ($/kg) | 1200 | 200 |

| Yield (kg-scale) | 82% | 70% |

| Purity | >98% | 93% |

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.

Oxidation: Converts the boronic ester to the corresponding phenol.

Hydrolysis: Yields the corresponding boronic acid and pinacol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., ethanol or toluene).

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 4-Chloro-5-ethoxy-2-fluorophenol.

Hydrolysis: 4-Chloro-5-ethoxy-2-fluorophenylboronic acid.

Scientific Research Applications

2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in various scientific research fields:

Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: In the development of boron-containing drugs and probes for biological imaging.

Industry: Used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The compound’s mechanism of action in chemical reactions primarily involves the formation of a boronate complex with a palladium catalyst in Suzuki-Miyaura coupling. This complex facilitates the transfer of the aryl group to the halide, forming a new carbon-carbon bond. In biological systems, boronic esters can interact with enzymes and proteins, potentially inhibiting their function or serving as molecular probes.

Comparison with Similar Compounds

Chloro and Methyl Isomers

The isomers 2-(5-chloro-2-methylphenyl)- and 2-(2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () highlight the impact of substituent positioning. The a-isomer (chloro at 5-position, methyl at 2-position) and b-isomer (chloro at 2-position, methyl at 5-position) were synthesized with a 26% yield via flash chromatography. For example, meta-directing chloro groups may stabilize transition states in borylation reactions compared to ortho-methyl substituents .

Electron-Withdrawing Substituents

- 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)- (): This compound features a trifluoromethyl group, a strong electron-withdrawing substituent, alongside chloro and methoxy groups.

- 2-(3,5-Dichlorophenyl)- (): With two chloro groups in meta positions, this derivative exhibits greater electron withdrawal than the target’s single chloro substituent. Such electronic effects may accelerate transmetallation steps in Suzuki reactions but reduce solubility in polar solvents .

Electron-Donating Substituents

- 2-(6-Cyclopropoxynaphthalen-2-yl)- (): The cyclopropoxy group on a naphthalene system provides steric bulk and electron donation, which could hinder coupling reactivity compared to the target’s smaller phenyl system. However, extended conjugation in naphthalene may improve stability in catalytic cycles .

- 2-(3-Chloro-5-ethoxyphenyl)- (): Similar ethoxy substitution (5-position) but with chloro at the 3-position instead of 4-position. The altered chloro position may influence regioselectivity in cross-couplings due to differing electronic and steric environments .

Steric and Solubility Considerations

- 2-(3-Chloro-4-methanesulfonylphenyl)- (): The sulfonyl group introduces polarity, enhancing aqueous solubility but increasing steric hindrance near the boron center. In contrast, the target’s ethoxy group balances moderate solubility in organic solvents with reduced steric bulk .

- 2-(4-Bromophenyl)- (): Bromine’s larger atomic radius compared to chlorine may improve leaving-group ability in substitution reactions, though bromoarenes are typically more reactive than chloro analogs in cross-couplings .

Structural and Functional Data Table

*Calculated based on similar structures.

Biological Activity

2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and implications in cancer treatment.

The compound has the molecular formula and a molecular weight of 300.56 g/mol. Its structure features a dioxaborolane ring which is significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chlorinated and fluorinated phenolic precursors with boron reagents under controlled conditions to ensure high yield and purity. The purity of synthesized compounds is often confirmed through techniques such as NMR and mass spectrometry .

Recent studies suggest that compounds similar to this compound may act as inhibitors of critical pathways involved in cancer cell proliferation. One proposed mechanism involves the modulation of the p53 tumor suppressor pathway. By influencing p53 activity, these compounds may induce apoptosis in cancer cells that harbor mutations in the p53 gene .

Case Studies

- In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that related dioxaborolane compounds were effective in inducing cell death in p53-deficient tumor cells by restoring p53 function through covalent modification .

- Animal Models : In vivo studies using xenograft models have shown promising results where administration of these compounds led to reduced tumor growth and improved survival rates compared to control groups. These findings underscore the potential therapeutic efficacy of targeting the p53 pathway in cancer treatment .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The compound is typically synthesized via Miyaura borylation, where a halogenated aryl precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key steps include:

- Reagent System : Use of Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos/XPhos in anhydrous 1,4-dioxane or THF under inert atmosphere (N₂/Ar) .

- Base and Temperature : Potassium acetate (KOAc) as a base at 90–100°C for 24–48 hours to facilitate boron-aryl bond formation .

- Workup : Acidic or neutral aqueous extraction (e.g., NaHCO₃ or HCl) followed by purification via column chromatography or recrystallization. Yields range from 40–60%, depending on substituent steric/electronic effects .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the presence of the dioxaborolane ring .

- ¹H/¹³C NMR : Aromatic protons appear as complex splitting patterns (e.g., 4-Cl and 2-F substituents cause deshielding and coupling). Ethoxy (–OCH₂CH₃) signals appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.4–3.6 ppm) .

- X-Ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, T = 89 K) resolves the planar dioxaborolane ring and dihedral angles between substituents. Data-to-parameter ratios >15 ensure structural accuracy .

Basic: How does this boronic ester function in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The compound acts as an arylboron donor, coupling with aryl halides (e.g., bromides) via Pd-catalyzed cross-coupling. Critical parameters include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dtbpf) with K₂CO₃ or CsF as base in THF/H₂O .

- Steric Effects : The 4-chloro and 5-ethoxy groups may slow transmetallation due to steric hindrance, requiring elevated temperatures (80–100°C) .

- Monitoring : Reaction progress is tracked via TLC (Rf ~0.5 in hexane/EtOAc) or LC-MS for intermediate detection.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- DoE (Design of Experiments) : Use split-plot factorial designs to test variables (catalyst loading, solvent polarity, temperature). For example, ’s randomized block design with four replicates can minimize variability .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours at 120°C) while maintaining yield .

- Purification : Replace column chromatography with preparative HPLC for polar byproducts (e.g., deborylated side products) .

Advanced: How do researchers address contradictions in reported spectroscopic data or reactivity?

Methodological Answer:

- Comparative NMR Studies : Replicate spectra under standardized conditions (e.g., CDCl₃ vs. DMSO-d₆) to resolve solvent-induced shifts. For example, notes fluorophenyl derivatives exhibit distinct ¹⁹F NMR shifts depending on substituent position .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data to identify misassignments .

- Controlled Reactivity Tests : Systematically vary coupling partners (e.g., electron-deficient vs. electron-rich aryl halides) to isolate steric/electronic effects .

Advanced: What strategies mitigate hydrolysis or oxidative deboronation during storage?

Methodological Answer:

- Storage Conditions : Anhydrous DCM or THF at –20°C under argon. Silica gel packs in vials absorb trace moisture .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. recommends ≤5% degradation under inert conditions .

- Derivatization : Convert to trifluoroborate salts (KArBF₃) for improved shelf life in aqueous media .

Advanced: How is computational modeling applied to predict reactivity or regioselectivity?

Methodological Answer:

- DFT/MD Simulations : Calculate transition-state energies for cross-coupling steps (e.g., Gibbs free energy barriers for oxidative addition vs. transmetallation) .

- Docking Studies : Model interactions between the boronic ester and Pd catalysts to predict regioselectivity in polyhalogenated substrates .

- Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., toluene vs. DMF) based on solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.